molecular formula C15H22N4O B6972261 2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol

2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol

Cat. No.: B6972261
M. Wt: 274.36 g/mol
InChI Key: DPCZGDFNAOWSKP-UHFFFAOYSA-N
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Description

2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol is a synthetic organic compound that features a triazole ring, an aniline moiety, and an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol typically involves multiple steps:

    Formation of the triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a “click” reaction. The reaction conditions often include a copper(I) catalyst, a base, and an appropriate solvent.

    Attachment of the aniline moiety: The triazole ring is then functionalized with an aniline derivative through nucleophilic substitution or other suitable coupling reactions.

    Introduction of the ethanol group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The triazole ring and aniline moiety can participate in reduction reactions under appropriate conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Reduced triazole or aniline derivatives.

    Substitution: Various substituted aniline or triazole derivatives.

Scientific Research Applications

2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Employed in bioconjugation techniques for labeling biomolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol depends on its specific application. In bioconjugation, the compound acts as a linker, facilitating the attachment of biomolecules through the triazole ring. In catalysis, it serves as a ligand, coordinating with metal centers to enhance reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]acetic acid
  • 2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]propane-1-sulfonic acid

Uniqueness

2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the ethanol group, in particular, allows for additional modifications and applications compared to its analogs.

Properties

IUPAC Name

2-[N-[(1-tert-butyltriazol-4-yl)methyl]anilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-15(2,3)19-12-13(16-17-19)11-18(9-10-20)14-7-5-4-6-8-14/h4-8,12,20H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCZGDFNAOWSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(N=N1)CN(CCO)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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